5-amino-3-[1-cyano-2-(4-methylphenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile
Overview
Description
5-Amino-3-[1-cyano-2-(4-methylphenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile is a derivative of 5-aminopyrazole . These compounds are bioactive agents and find a wide range of applications in the pharmaceutical and agrochemical industries .
Synthesis Analysis
The synthesis of 5-aminopyrazole derivatives can be achieved by refluxing a mixture of p-methyl-benzoylacetonitrile and phenylhydrazine in ethanol . This compound may also be used in the preparation of N′-[4-formyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]-N,N-dimethylimidoformamide, an intermediate for preparing 5-amino-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde .Molecular Structure Analysis
The empirical formula of this compound is C16H15N3 . The molecular weight is 249.31 . The SMILES string representation is Cc1ccc(cc1)-c2cc(N)n(n2)-c3ccccc3 .Chemical Reactions Analysis
5-Amino-3-[1-cyano-2-(4-methylphenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile may be used in the preparation of N′-[4-formyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]-N,N-dimethylimidoformamide . This is an intermediate for preparing 5-amino-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 173-176 °C . It has an assay of 97% .Safety and Hazards
The compound is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, contact with skin and eyes, and dust formation .
properties
IUPAC Name |
5-amino-3-[(Z)-1-cyano-2-(4-methylphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5/c1-14-7-9-15(10-8-14)11-16(12-21)19-18(13-22)20(23)25(24-19)17-5-3-2-4-6-17/h2-11H,23H2,1H3/b16-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCRNTYWWLPPGR-LFIBNONCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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